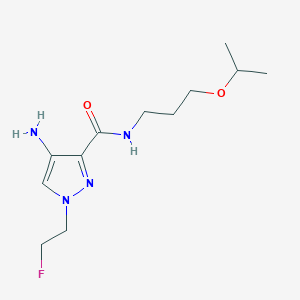
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide, also known as A-438, is a chemical compound that has been synthesized for scientific research purposes. This compound has shown potential in various applications, including cancer treatment and pain management.
科学研究应用
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has shown potential in various scientific research applications, including cancer treatment and pain management. Studies have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment. Additionally, 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have analgesic effects, making it a potential treatment for pain management.
作用机制
The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves the inhibition of various enzymes and proteins that are involved in cancer cell growth and pain sensation. 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. Additionally, 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. These inhibitory effects result in the suppression of cancer cell growth and the reduction of pain sensation.
Biochemical and Physiological Effects
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. Studies have shown that 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide inhibits the growth of cancer cells and induces apoptosis, which is the programmed cell death of cancer cells. Additionally, 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have analgesic effects, reducing pain sensation. 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has also been shown to have anti-inflammatory effects, reducing inflammation in the body.
实验室实验的优点和局限性
The advantages of using 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments include its potential for cancer treatment and pain management, as well as its anti-inflammatory effects. Additionally, 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, the limitations of using 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in lab experiments include its high cost and the complexity of its synthesis method.
未来方向
There are many future directions for the use of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide in scientific research. One potential direction is the development of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide as a cancer treatment, either alone or in combination with other treatments. Additionally, further research could be done on the analgesic effects of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide, potentially leading to the development of new pain management treatments. Other future directions include the exploration of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide's anti-inflammatory effects and the development of more efficient synthesis methods for 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide.
合成方法
The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide involves multiple steps, including the reaction of 2-fluoroethylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 3-isopropoxypropylamine. The final step involves the reaction of the intermediate product with 4-amino-1H-pyrazole-3-carboxylic acid. The resulting compound is 4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide, which is a white crystalline solid.
属性
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN4O2/c1-9(2)19-7-3-5-15-12(18)11-10(14)8-17(16-11)6-4-13/h8-9H,3-7,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXPMVKMIPAARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=NN(C=C1N)CCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[1-(5-Bromothiophen-2-yl)ethylidene]amino}oxy)acetic acid](/img/structure/B2420416.png)
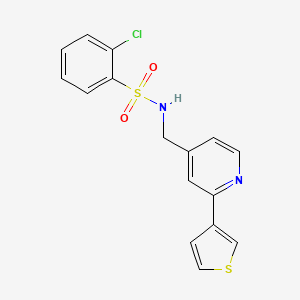



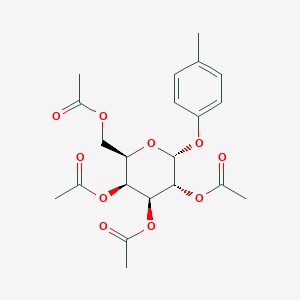
![3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid](/img/structure/B2420429.png)
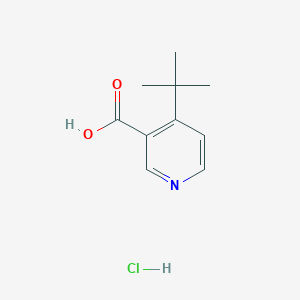

![3,4,5,6-tetrachloro-N-[2-methyl-6-(pyrrolidine-1-carbonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2420434.png)
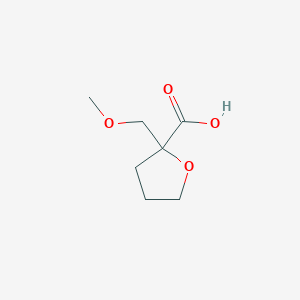
![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2420436.png)
![1-(3-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2420437.png)
![1-bromo-4-[(2S)-1,1,2,3,3,3-hexafluoropropoxy]benzene](/img/structure/B2420438.png)